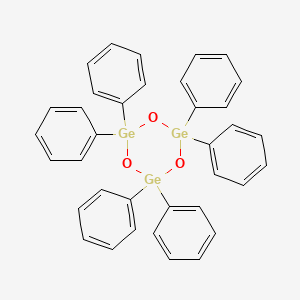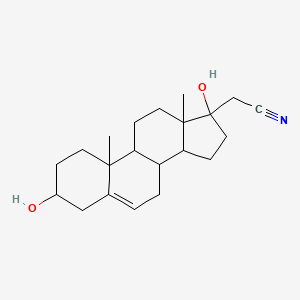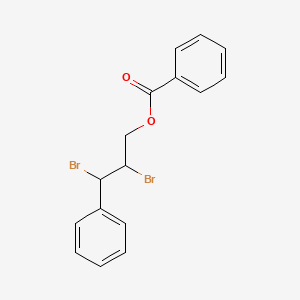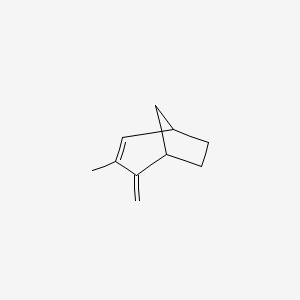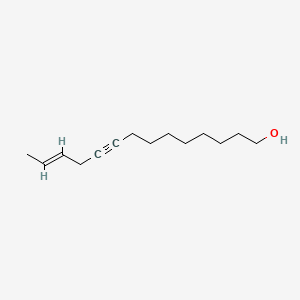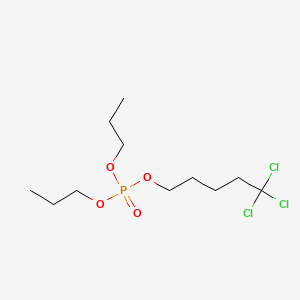![molecular formula C12H14O4 B14670577 Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate CAS No. 41894-67-1](/img/structure/B14670577.png)
Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.2.2]octa-2,5-diene, where the carboxylate groups are esterified with methanol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure. The resulting product is then esterified using methanol in the presence of an acid catalyst to yield the dimethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
化学反应分析
Types of Reactions: Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octa-2,5-diene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate involves its reactivity towards various chemical reagents. The bicyclic structure provides a rigid framework that influences its reactivity and interaction with other molecules. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without ester groups.
Bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid: The oxidized form of the compound.
Bicyclo[2.2.2]octa-2,5-diene-1,4-dimethanol: The reduced form of the compound.
Uniqueness: Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate is unique due to its esterified carboxylate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a versatile intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
41894-67-1 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-4,6-7H,5,8H2,1-2H3 |
InChI 键 |
BOTWXERIRYASIE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(C=C1)(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


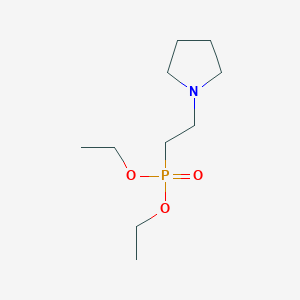
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
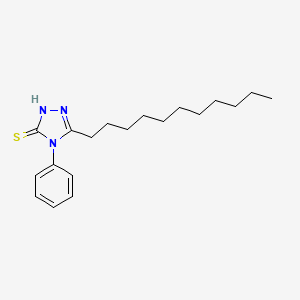
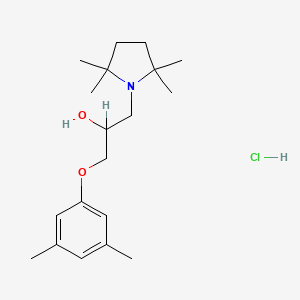
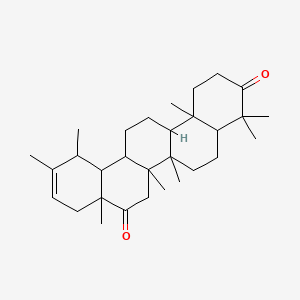
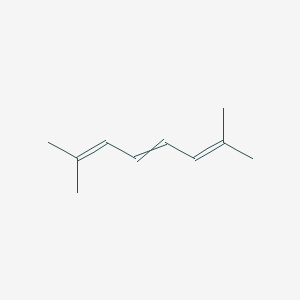
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
